molecular formula C6H5N3O B7796647 1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B7796647
M. Wt: 135.12 g/mol
InChI Key: FBMZEITWVNHWJW-UHFFFAOYSA-N
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Description

7-Deazahypoxanthine . It has the molecular formula C6H5N3O and a molecular weight of 135.13 g/mol . This compound is a derivative of hypoxanthine, where the nitrogen atom at position 7 is replaced by a carbon atom, hence the name “7-Deazahypoxanthine”.

Mechanism of Action

CID 96194, also known as 7-Deazahypoxanthine, is a compound with a molecular formula of C6H5N3O and a molecular weight of 135.13 . This article will discuss the mechanism of action of CID 96194, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

CID 96194 primarily targets xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidizing xanthine to uric acid.

Mode of Action

CID 96194 interacts with xanthine oxidase as a regiochemical probe . .

Biochemical Pathways

CID 96194 affects the purine catabolism pathway by interacting with xanthine oxidase This interaction could potentially influence the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby affecting the levels of these metabolites in the body

Biochemical Analysis

Biochemical Properties

CID 96194, or 7-Deazahypoxanthine, plays a role in biochemical reactions as a regiochemical probe of xanthine oxidase . Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid. By acting as a probe, CID 96194 helps in studying the interactions and mechanisms of xanthine oxidase.

Metabolic Pathways

CID 96194 is involved in the metabolic pathway of purine metabolism, specifically in the reactions catalyzed by xanthine oxidase . Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid.

Preparation Methods

7-Deazahypoxanthine: can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of reagents such as dimethyl sulfoxide for solubility and is sensitive to moisture and light . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

7-Deazahypoxanthine: undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where different functional groups replace the existing ones. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

7-Deazahypoxanthine: has a wide range of applications in scientific research:

Comparison with Similar Compounds

7-Deazahypoxanthine: can be compared with other similar compounds such as hypoxanthine and xanthine. While all these compounds share a similar core structure, the replacement of the nitrogen atom at position 7 with a carbon atom in 7-Deazahypoxanthine gives it unique properties. This structural difference can affect its reactivity, binding affinity to enzymes, and overall biological activity .

Similar Compounds

  • Hypoxanthine
  • Xanthine
  • 7-Deazaadenine

Conclusion

7-Deazahypoxanthine: is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMZEITWVNHWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC2=C1C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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